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Introduction: The Significance of the Strained Ring
Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in

chemical synthesis and medicinal chemistry.[1][2] Their defining characteristic is a significant

ring strain (approx. 25.4 kcal mol⁻¹), which makes them more reactive than their five-

membered pyrrolidine counterparts but considerably more stable and easier to handle than the

highly strained three-membered aziridines.[1] This balance of stability and reactivity allows for

controlled chemical transformations, making azetidines valuable synthons.[1][2][3]

The introduction of a methyl group at the 2-position creates 2-methylazetidine, a chiral

building block that has garnered increasing attention in drug discovery. This substitution

provides a stereocenter, influencing molecular conformation and interaction with biological

targets, while also potentially improving metabolic stability.[4] As the pharmaceutical industry

continues to explore beyond "flat" aromatic molecules towards more three-dimensional

structures, scaffolds like 2-methylazetidine are becoming indispensable tools for creating

novel chemical entities with enhanced pharmacological profiles.[4][5]

This guide provides a comprehensive overview of the core chemical properties, structure,

synthesis, and reactivity of 2-methylazetidine, offering insights for its effective application in

research and development.
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Molecular Structure and Stereochemistry
2-Methylazetidine (C₄H₉N) possesses a simple yet defining structure: a four-membered ring

with a nitrogen atom and a methyl group attached to one of the alpha-carbons.[6]

Chirality: The presence of the methyl group at the C2 position renders the molecule chiral. It

exists as two enantiomers: (S)-2-methylazetidine and (R)-2-methylazetidine. The specific

stereoisomer used can be critical in drug development, as biological systems often exhibit

high stereoselectivity.

Conformation: The azetidine ring is not planar and undergoes a "puckering" motion. This

conformational flexibility, though constrained, allows substituents to adopt different spatial

orientations, which can be crucial for binding to target proteins.

Physicochemical and Spectroscopic Properties
A clear understanding of the physical and spectroscopic properties is essential for handling,

characterization, and purification.

Physicochemical Data
The following table summarizes key physicochemical properties for 2-methylazetidine.

Property Value Source

Molecular Formula C₄H₉N PubChem[6]

Molecular Weight 71.12 g/mol PubChem[6]

Boiling Point 72-76 °C ChemicalBook[7][8]

Density (Predicted) 0.817 ± 0.06 g/cm³ ChemicalBook[7][8]

pKa (Predicted) 11.33 ± 0.40 ChemicalBook[7][8]

CAS Number 19812-49-8 PubChem[6]

Spectroscopic Profile
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Spectroscopic data is vital for confirming the structure and purity of 2-methylazetidine in a

laboratory setting.

¹H NMR (Proton NMR): The proton NMR spectrum of the hydrochloride salt of 2-
methylazetidine provides characteristic signals for the methyl group and the protons on the

azetidine ring.[9]

¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks corresponding to the

methyl carbon and the three carbons of the azetidine ring. Techniques like DEPT can further

distinguish between CH, CH₂, and CH₃ groups.[10]

Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its

molecular weight, along with a characteristic fragmentation pattern that can be used for

identification.[6]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic N-H stretching and

bending vibrations, as well as C-H and C-N stretching frequencies typical for a secondary

amine heterocycle.

Synthesis of 2-Methylazetidine
The synthesis of enantiomerically pure 2-methylazetidine is a key challenge for its application.

Several robust methods have been developed, often starting from readily available chiral

precursors.

Common Synthetic Strategies
Two primary strategies for synthesizing chiral 2-methylazetidine involve intramolecular

cyclization reactions:

From 1,3-Diols: A scalable route starts from (R)-1,3-butanediol. The diol is converted into a

bis-triflate in situ, which then undergoes cyclization upon reaction with an amine (like

benzhydrylamine). A final hydrogenolysis step removes the protecting group to yield the

desired (S)-2-methylazetidine.[3]

From Amino Acids: Another approach involves the chemoselective reduction of an N-

protected azetidine-2-carboxylic acid derivative.[11]
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These methods have been optimized to avoid column chromatography and are suitable for

large-scale production, often isolating the product as a stable crystalline salt, such as the (R)-

(−)-camphorsulfonate (CSA) salt.[3][11]

Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of (S)-2-
methylazetidine from a chiral 1,3-diol precursor.
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Caption: Generalized synthetic workflow for (S)-2-methylazetidine.
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Example Experimental Protocol: Synthesis of (S)-2-
Methylazetidine from (R)-1,3-Butanediol
This protocol is a conceptual representation based on published methodologies.[3]

Reaction Setup: A solution of (R)-1,3-butanediol and a suitable non-nucleophilic base (e.g.,

Hunig's base) in a chlorinated solvent is cooled to -35 °C under an inert atmosphere (e.g.,

Nitrogen or Argon).

Triflate Formation: Triflic anhydride (Tf₂O) is added dropwise to the cooled solution,

maintaining the low temperature to generate the 1,3-bis-triflate intermediate in situ.

Cyclization: Benzhydrylamine is added to the reaction mixture. The temperature is gradually

allowed to rise, promoting the intramolecular cyclization to form the N-benzhydryl protected

2-methylazetidine.

Workup: The reaction is quenched, and the organic layer is washed and concentrated to

yield the crude protected azetidine.

Deprotection: The crude intermediate is dissolved in a suitable solvent (e.g., methanol), and

a palladium catalyst (e.g., palladium hydroxide on carbon) is added.

Hydrogenolysis: The mixture is subjected to a hydrogen atmosphere to cleave the

benzhydryl protecting group.

Isolation: After filtration of the catalyst, the product can be isolated as a stable salt (e.g., CSA

salt) by adding the corresponding acid, followed by crystallization.

Chemical Reactivity: Harnessing the Ring Strain
The reactivity of 2-methylazetidine is dominated by two main features: the nucleophilicity of

the secondary amine and the strain of the four-membered ring.[1][2]

Reactions at the Nitrogen Atom
Like other secondary amines, the nitrogen in 2-methylazetidine is nucleophilic and readily

undergoes:
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N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.[12]

N-Arylation: Copper- or palladium-catalyzed coupling with aryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent.

Ring-Opening Reactions
The inherent ring strain of approximately 25.4 kcal mol⁻¹ makes the azetidine ring susceptible

to nucleophilic ring-opening reactions, a transformation that is synthetically useful for accessing

functionalized acyclic amines.[1][3]

Acid-Mediated Opening: Strong acids can protonate the nitrogen, activating the ring towards

nucleophilic attack.[1][13] For example, treatment with pyridine-HF can lead to γ-fluorinated

amines.[1]

Nucleophilic Attack: Strong nucleophiles can open the ring, particularly when the nitrogen is

functionalized with an electron-withdrawing group that enhances the electrophilicity of the

ring carbons.[1]

The following diagram illustrates the primary modes of reactivity for the 2-methylazetidine
scaffold.

2-Methylazetidine

N-Functionalization
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Caption: Key reactivity pathways of 2-methylazetidine.

Applications in Medicinal Chemistry and Drug
Development
The 2-methylazetidine motif is increasingly incorporated into drug candidates to enhance their

pharmacological properties.[4] Its utility stems from several key advantages:

Improved Physicochemical Properties: As a small, sp³-rich scaffold, it can increase the

solubility and reduce the planarity of a molecule, which often leads to better pharmacokinetic

profiles.[4]

Metabolic Stability: The azetidine ring can be more metabolically stable than other larger or

more common heterocyclic systems. The methyl group can further block potential sites of

metabolism.

Vectorial Exit: The rigid, three-dimensional structure provides a defined exit vector for

substituents, allowing for precise positioning within a protein's binding pocket to optimize

potency and selectivity.[14]

Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other groups,

such as gem-dimethyl or tert-butyl groups, while introducing a basic nitrogen center that can

be used to tune solubility and form salts.

Several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor

Cobimetinib, feature an azetidine ring, highlighting the scaffold's value in modern drug design.

[4] The 2-methylazetidine moiety specifically is being explored in numerous preclinical

candidates across various therapeutic areas, including oncology and central nervous system

disorders.[5][15]

Conclusion
2-Methylazetidine is a powerful and versatile building block for contemporary chemical and

pharmaceutical research. Its unique combination of ring strain, conformational constraint, and

chirality provides a valuable tool for medicinal chemists aiming to design next-generation

therapeutics.[4] A thorough understanding of its structure, properties, synthesis, and reactivity
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is paramount for leveraging its full potential in the development of novel, effective, and safe

medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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